Cyanotriazole Warhead: Anti-Parasitic Potency
Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate serves as the direct synthetic precursor to cyanotriazole CT3 (topoisomerase II inhibitor 16), which exhibits nanomolar trypanocidal activity. In vitro, CT3 achieved an EC₅₀ of 78 nM against Trypanosoma cruzi and 134 nM against Leishmania donovani . Critically, CT3 demonstrated in vivo efficacy, eradicating T. cruzi in a mouse model of Chagas disease when dosed orally at 30 mg/kg [1]. Unsubstituted triazole esters (e.g., methyl 2-(1H-1,2,4-triazol-1-yl)acetate) lack the essential 3-cyano group required for this mechanism of action and are not reported to possess any direct anti-parasitic activity.
| Evidence Dimension | Anti-Trypanosoma cruzi Potency (EC₅₀) |
|---|---|
| Target Compound Data | Derived compound CT3: 78 nM |
| Comparator Or Baseline | Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (unsubstituted analog): No reported activity |
| Quantified Difference | >1000-fold improvement in potency enabled by 3-cyano group |
| Conditions | In vitro parasite growth inhibition assay; in vivo mouse model of Chagas disease (30 mg/kg, oral) |
Why This Matters
Procuring the 3-cyano triazole ester is essential for accessing validated, nanomolar-potency anti-parasitic leads; simpler triazole esters offer no such pathway.
- [1] Rao SPS, et al. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections. Science. 2023;380(6652):1349-1356. doi:10.1126/science.adh0614. View Source
